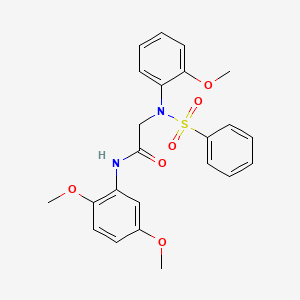![molecular formula C15H16N2O5S B4983994 N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4983994.png)
N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide, commonly referred to as MNBS, is a chemical compound that has been extensively studied for its potential use in scientific research. MNBS is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In
作用機序
The mechanism of action of MNBS is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in key cellular processes. For example, MNBS has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. By inhibiting HDAC activity, MNBS may alter the expression of genes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
MNBS has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that MNBS can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of enzymes involved in key cellular processes. MNBS has also been found to have a relatively low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of MNBS for lab experiments is its well-documented synthesis method. This makes it relatively easy for researchers to obtain and work with MNBS in the laboratory. In addition, MNBS has been found to exhibit a wide range of biological activities, making it a potential candidate for a variety of research applications.
However, there are also some limitations to working with MNBS in the laboratory. For example, MNBS has been found to be relatively unstable in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, MNBS has not yet been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several potential future directions for research on MNBS. One area of interest is in the development of MNBS-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is in the study of the mechanism of action of MNBS, which could lead to a better understanding of its biological activities and potential therapeutic applications.
In addition, further research is needed to explore the potential limitations of working with MNBS in the laboratory, and to develop new methods for working with the compound in aqueous solutions. Overall, MNBS is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
The synthesis of MNBS involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylphenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(chloroethyl)ethylamine to produce MNBS. The synthesis process is relatively straightforward and has been well-documented in the literature.
科学的研究の応用
MNBS has been studied extensively for its potential use in scientific research. One of the most promising applications of MNBS is in the field of cancer research. Studies have shown that MNBS has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. MNBS has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-tumor activity, MNBS has also been found to exhibit anti-inflammatory properties. MNBS has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes MNBS a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-12-2-6-14(7-3-12)22-11-10-16-23(20,21)15-8-4-13(5-9-15)17(18)19/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBASKIDMZTOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)

![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(2-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4983933.png)
![2-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4983935.png)
![3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B4983948.png)
![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)
![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)

![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4984001.png)
![N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4984002.png)
